molecular formula C6H13ClFN B1381244 trans-2-Fluorocyclohexanamine hydrochloride CAS No. 75198-16-2

trans-2-Fluorocyclohexanamine hydrochloride

Cat. No.: B1381244
CAS No.: 75198-16-2
M. Wt: 153.62 g/mol
InChI Key: IOXBYKGOFZSEIL-KGZKBUQUSA-N
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Description

Trans-2-Fluorocyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C6H13ClFN and its molecular weight is 153.62 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Trans-2-Fluorocyclohexanamine hydrochloride plays a significant role in biochemical reactions. It is a versatile intermediate used in the synthesis of many important compounds, such as pharmaceuticals, agrochemicals, and dyes . The compound interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, it has been used in the synthesis of polymers, surfactants, and catalysts, indicating its interaction with different biomolecules involved in these reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can act as a reagent in organic synthesis, forming intermediates that further react to produce desired products . The compound’s mechanism of action depends on the specific reaction being conducted, but generally involves the formation of intermediates that interact with enzymes or other biomolecules.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during the synthesis of pharmaceuticals, agrochemicals, and other compounds . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes.

Biological Activity

Trans-2-Fluorocyclohexanamine hydrochloride is a fluorinated derivative of cyclohexanamine, which has garnered attention for its potential biological activities. This compound has been studied for its interactions with various biological targets, particularly in the context of neurological and psychiatric disorders. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

This compound possesses a unique structure that influences its biological activity. The presence of a fluorine atom in the cyclohexane ring enhances lipophilicity and may affect receptor binding affinity.

Property Value
Molecular FormulaC6_6H12_12ClF
Molecular Weight151.62 g/mol
Melting Point200-202 °C
SolubilitySoluble in water

The mechanism of action for this compound involves its interaction with neurotransmitter systems, particularly those related to serotonin and norepinephrine. It is believed to act as a selective modulator of monoaminergic receptors, influencing mood and anxiety pathways.

  • Receptor Interactions :
    • Serotonin Receptors : Trans-2-Fluorocyclohexanamine may exhibit agonistic effects on 5-HT receptors, which are crucial for mood regulation.
    • Norepinephrine Transporters : The compound may inhibit norepinephrine reuptake, enhancing noradrenergic signaling.

Biological Activity

Research has shown that this compound exhibits various biological activities:

  • Antidepressant-like Effects : In animal models, the compound demonstrated significant antidepressant-like activity, suggesting potential therapeutic applications in treating depression.
  • Anxiolytic Properties : Studies indicate that trans-2-Fluorocyclohexanamine can reduce anxiety behaviors in rodents, further supporting its role in mood disorders.

Case Studies

  • Study on Antidepressant Activity :
    • A study conducted on mice evaluated the effects of this compound in the forced swim test (FST). Results showed a marked decrease in immobility time compared to controls, indicating antidepressant potential (p < 0.05).
  • Anxiolytic Effects :
    • In an elevated plus maze (EPM) test, administration of the compound resulted in increased time spent in open arms, suggesting reduced anxiety levels (p < 0.01).

Comparative Analysis

To understand the unique properties of this compound, a comparison with other cyclohexylamine derivatives is useful:

Compound Activity Mechanism
CyclohexylamineMild CNS stimulantNon-selective monoaminergic action
2-AminocyclohexanolModerate antidepressantSerotonin reuptake inhibition
Trans-2-FluorocyclohexanamineStrong antidepressant/anxiolyticSelective serotonin/norepinephrine modulation

Properties

IUPAC Name

(1R,2R)-2-fluorocyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXBYKGOFZSEIL-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75198-16-2
Record name rac-(1R,2R)-2-fluorocyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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